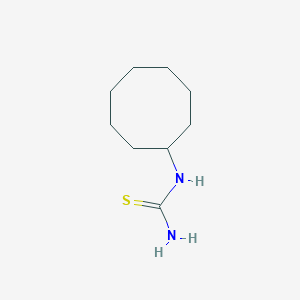
cyclooctylthiourea
Overview
Description
cyclooctylthiourea is an organosulfur compound with the molecular formula C₉H₁₈N₂S It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
Preparation Methods
cyclooctylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of cyclooctylamine with thiocyanate under controlled conditions. The reaction typically proceeds as follows:
Cyclooctylamine and Thiocyanate Reaction: Cyclooctylamine is reacted with ammonium thiocyanate in an aqueous medium. The reaction is carried out at a temperature of around 60-70°C for several hours.
Isolation and Purification: The resulting product is then isolated and purified through recrystallization or other suitable purification techniques.
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
cyclooctylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the thiocarbonyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cyclooctylthiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: This compound has shown potential as an enzyme inhibitor and has been studied for its antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic applications.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclooctylthiourea involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The specific pathways involved depend on the biological system being studied.
Comparison with Similar Compounds
cyclooctylthiourea can be compared with other thiourea derivatives, such as:
1-Phenylthiourea: Known for its use in organic synthesis and as an enzyme inhibitor.
1-Benzylthiourea: Studied for its potential anticancer and antimicrobial properties.
1-Methylthiourea: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C9H18N2S |
|---|---|
Molecular Weight |
186.32 g/mol |
IUPAC Name |
cyclooctylthiourea |
InChI |
InChI=1S/C9H18N2S/c10-9(12)11-8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H3,10,11,12) |
InChI Key |
RWTUIVXJWXJSIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=S)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
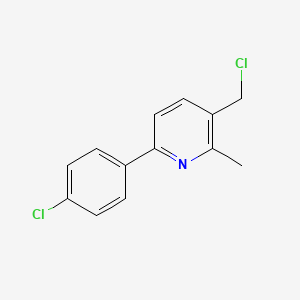
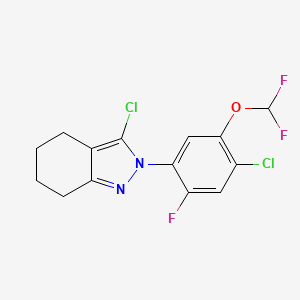

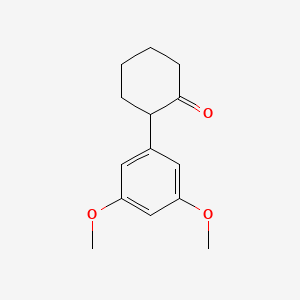
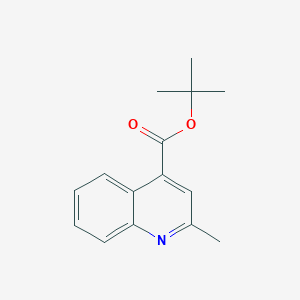
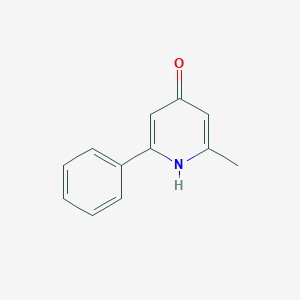
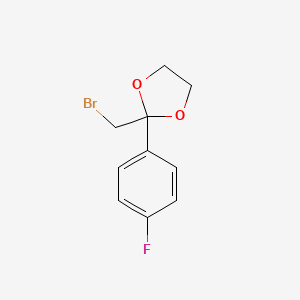
![Piperidine, 1-[2-chloro-3-(oxiranylmethoxy)phenyl]-](/img/structure/B8706619.png)

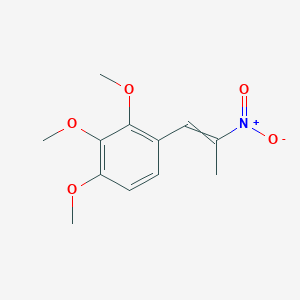
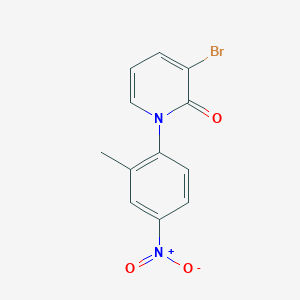
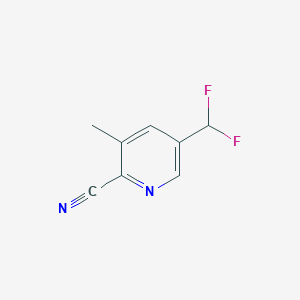
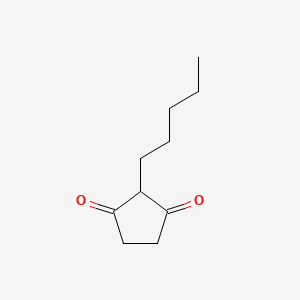
![9-(6-Bromo-pyridin-2-yl)-3-aza-spiro[5.5]undec-8-ene](/img/structure/B8706666.png)
